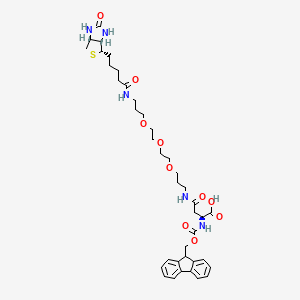
2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid (TIMP) is a synthetic compound that has been the subject of numerous scientific studies in the past few decades. It has been used in a variety of applications, ranging from laboratory experiments to medical treatments. TIMP is a versatile compound, with a wide range of biochemical and physiological effects that have been studied in detail.
科学研究应用
2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid has been studied extensively in a variety of scientific research applications. It has been used to study the effects of various drugs on the body, as well as the mechanism of action of certain drugs. It has also been used to study the effects of various hormones on the body, such as the effects of testosterone on muscle growth. Additionally, 2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid has been used in laboratory experiments to study the effects of various compounds on cell culture.
作用机制
2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid is believed to act as an agonist of the G protein-coupled receptor (GPCR). This means that it binds to the GPCR and activates it, resulting in a physiological response. Specifically, 2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid is believed to activate the GPCR and stimulate the release of various hormones, such as testosterone.
Biochemical and Physiological Effects
2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid has been studied extensively in terms of its biochemical and physiological effects. It has been shown to have a variety of effects on the body, including the stimulation of muscle growth and the promotion of fat loss. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties.
实验室实验的优点和局限性
2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid is a versatile compound that can be used in a variety of laboratory experiments. It has a number of advantages, including its low cost and its ability to be used in a variety of experiments. However, it also has some limitations, such as the fact that it is not very stable and can degrade over time.
未来方向
2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid has a wide range of potential applications, and there are a number of possible future directions for research. One potential direction is to explore the effects of 2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid on other GPCRs, as well as its effects on other hormones and proteins. Additionally, further research could be done to explore the potential therapeutic applications of 2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid, such as its potential use in the treatment of various diseases. Finally, further research could be done to explore the effects of 2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid on various cell types, including cancer cells.
合成方法
2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid can be synthesized from 1-trityl-imidazole and 2-methyl-propanoic acid, using a two-step process. In the first step, the 1-trityl-imidazole is reacted with 2-methyl-propanoic acid in a solution of acetic anhydride and pyridine. This reaction produces an intermediate compound, which is then further reacted with aqueous sodium hydroxide to form 2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid.
属性
IUPAC Name |
2-methyl-2-(1-tritylimidazol-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-25(2,24(29)30)23-18-28(19-27-23)26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-19H,1-2H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPXCKDUAFPFIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![6-[4-(3-Trifluoromethyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6288419.png)





